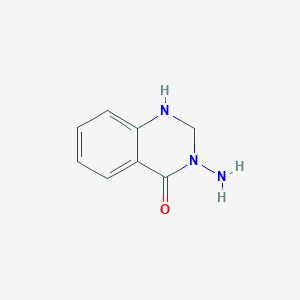

3-amino-2,3-dihydroquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-2,3-dihydroquinazolin-4(1H)-one, also known as 3-AQ, is a heterocyclic compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It has been used in a variety of synthetic reactions and is a useful intermediate for the synthesis of many other compounds. 3-AQ has also been studied for its potential therapeutic applications as a drug candidate for a variety of diseases, including cancer and inflammation.

Applications De Recherche Scientifique

Efficient Synthesis Methods : A study by Abdollahi-Alibeik and Shabani (2011) described the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using ZrCl4 as a catalyst. This method provides high yields and has advantages like mild reaction conditions and easy purification. Similarly, Narasimhamurthy et al. (2014) developed a one-step synthesis using gem-dibromomethylarenes, notable for its short reaction time and excellent product yield.

Eco-Friendly Approaches : The use of eco-friendly solvents and conditions is a key area of research. Almarhoon et al. (2019) described a cost-effective method using 2-methyl tetrahydrofuran (2-MeTHF) as an alternative solvent, highlighting its environmental benefits. Additionally, Azizi and Shirdel (2017) and Chen et al. (2007) focused on synthesizing 2,3-dihydroquinazolin-4(1H)-ones in aqueous media, emphasizing the use of environmentally friendly solvents and catalysts.

Novel Catalysis Research : Exploring new catalysts is another significant aspect. Niknam et al. (2011) reported the use of silica-bonded N-propylsulfamic acid in the synthesis, showcasing a simple reaction work-up and the recyclability of the catalyst. Dutta et al. (2020) demonstrated the use of Gemini basic ionic liquid as a green catalyst, emphasizing its reusability and room-temperature operation.

Green Synthesis Protocols : Studies like Xie et al. (2015) and Majid et al. (2011) have emphasized catalyst-free conditions and solvent-free synthesis, contributing to the development of more sustainable and environmentally benign methods.

Propriétés

IUPAC Name |

3-amino-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-11-5-10-7-4-2-1-3-6(7)8(11)12/h1-4,10H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTFUPSGDKKIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC=CC=C2C(=O)N1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2,3-dihydroquinazolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2997162.png)

![N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2997165.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2997168.png)

![tert-butyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997175.png)

![2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997177.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2997181.png)